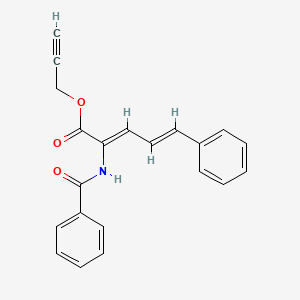![molecular formula C18H16ClF3N2O2S B4986851 N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
科学研究应用
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes, particularly protein tyrosine phosphatases (PTPs). PTPs play a critical role in cell signaling pathways, and their dysregulation has been linked to a variety of diseases, including cancer, diabetes, and autoimmune disorders.
作用机制
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide works by binding to the active site of PTPs, thereby inhibiting their activity. This leads to the modulation of various signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide can modulate the activity of various signaling pathways, including the MAPK/ERK, JAK/STAT, and PI3K/AKT pathways. This can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. Additionally, N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide is its specificity for PTPs, which allows for the selective modulation of specific signaling pathways. Additionally, N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide is relatively easy to synthesize and can be purified using standard laboratory techniques. However, one limitation of N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide is its potential toxicity, which may limit its use in certain in vivo experiments.
未来方向
There are several potential future directions for research on N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide. One area of interest is the development of N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide-based therapies for the treatment of various diseases, particularly cancer and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide and its downstream effects on cellular processes. Finally, the development of more selective and potent PTP inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成方法
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-(trifluoromethyl)aniline with carbon disulfide, followed by the reaction with 4-propoxybenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
属性
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2S/c1-2-9-26-13-6-3-11(4-7-13)16(25)24-17(27)23-15-10-12(18(20,21)22)5-8-14(15)19/h3-8,10H,2,9H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXSBDKZZMBPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)


![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)
![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4986874.png)